molecular formula C10H7Cl2NO2 B586850 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride CAS No. 365998-39-6

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride

Cat. No. B586850
M. Wt: 244.071
InChI Key: HSPWOTIZJDNLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07192968B2

Procedure details

Methyl 7-chloroisoquinoline-3-carboxylate (0.23 g) was dissolved in concentrated hydrochloric acid (10 ml) to heat the mixture for 18 hours under reflux. The temperature of the reaction mixture was dropped to room temperature, and deposits were collected by filtration and then washed with water to obtain the title compound (0.21 g) as a colorless solic.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:12]([O:14]C)=[O:13])[N:8]=[CH:9]2)=[CH:4][CH:3]=1>Cl>[ClH:1].[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:12]([OH:14])=[O:13])[N:8]=[CH:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat the mixture for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture was dropped to room temperature
FILTRATION
Type
FILTRATION
Details
deposits were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C2C=C(N=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 165.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.